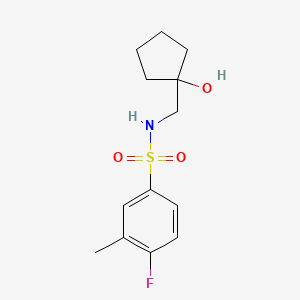

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

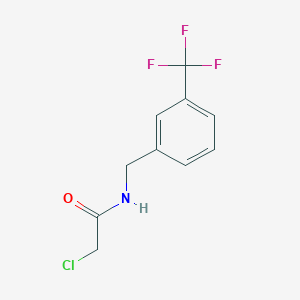

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as JNJ-47117096 and has a molecular formula of C15H20FNO3S.

科学的研究の応用

Selective Cyclooxygenase-2 Inhibition

One notable application of this compound, or closely related derivatives, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Research has shown that the introduction of a fluorine atom can enhance the selectivity for COX-2 over COX-1, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are considered promising for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, highlighting their potential therapeutic applications (Hiromasa Hashimoto et al., 2002).

Corrosion Inhibition

Another area of research has explored the use of fluorobenzenesulfonamide derivatives as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have investigated the adsorption and corrosion inhibition properties of these compounds on iron surfaces. This research provides insights into the potential of these derivatives for protecting metals from corrosion, a crucial aspect in material science and engineering (S. Kaya et al., 2016).

Bioconjugation and Therapeutic Applications

Fluorobenzenesulfonamide derivatives have also been utilized in bioconjugation strategies for the covalent attachment of biological molecules to solid supports. This method facilitates the selective separation of human lymphocyte subsets and tumor cells, indicating its potential for therapeutic applications and diagnostics (Y. A. Chang et al., 1992).

Asymmetric Synthesis and Medicinal Chemistry

In medicinal chemistry, fluorobenzenesulfonamide derivatives have been used in the asymmetric synthesis of pharmaceutical compounds. Enantiodivergent electrophilic fluorination has enabled the synthesis of enantiomerically pure compounds, showcasing the role of these derivatives in the development of drugs with specific chiral properties (Takeshi Yamamoto et al., 2011).

Radical N-Demethylation in Organic Synthesis

Further, the use of N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst has been developed for the unprecedented N-demethylation of N-methyl amides. This approach opens new avenues in organic synthesis, especially in the modification of amide compounds (Xu Yi et al., 2020).

特性

IUPAC Name |

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3S/c1-10-8-11(4-5-12(10)14)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPMVTKKVKWIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)

![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)

![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)